N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClN3O4S2/c1-2-11-24(20,21)17-6-12-25(22,23)19-9-7-18(8-10-19)15-5-3-4-14(16)13-15/h3-5,13,17H,2,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQGFFNWUJYOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor. Ligands are molecules that bind to other molecules, in this case, the D4 dopamine receptor. When this compound binds to the D4 receptor, it can alter the receptor’s behavior, leading to changes in the cell.
Biochemical Pathways
The D4 dopamine receptor is involved in various biochemical pathways. Dopamine receptors typically play a role in regulating mood, reward, and motor control among other functions.
Pharmacokinetics
It is soluble in dmso, which suggests it may have good bioavailability.
Biological Activity
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 450.0 g/mol. Its structure features a piperazine ring, a sulfonamide group, and an ethyl chain that contributes to its biological interactions. The compound can be synthesized through several methods involving sulfonylation and amide coupling reactions, which are crucial for its pharmacological efficacy.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Dopamine Receptors : The compound has shown high affinity for dopamine D4 receptors, which are implicated in several neuropsychiatric disorders. Its binding affinity was reported with an IC50 value as low as 0.057 nM, indicating potent selectivity over other receptor subtypes .
- Enzyme Inhibition : Studies have demonstrated that this compound acts as an inhibitor for several enzymes, including acetylcholinesterase and urease, making it a candidate for treating conditions related to enzyme dysregulation .
Biological Activities
The following table summarizes the various biological activities associated with this compound:
Case Study 1: Antibacterial Activity
A series of derivatives based on the sulfonamide structure were evaluated for their antibacterial properties against various strains. The results indicated that compounds similar to this compound exhibited significant activity against Salmonella typhi with an IC50 value of 10 µg/mL, showcasing their potential as therapeutic agents in combating bacterial infections .
Case Study 2: Neuropharmacological Effects
In a study evaluating the neuropharmacological effects of the compound, it was found that the administration of this compound led to significant improvements in behavioral assays related to anxiety and depression in rodent models. This suggests that the compound may have therapeutic potential for treating mood disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, based on the molecule’s architecture, hypothetical comparisons can be drawn to other piperazine sulfonamide derivatives. Below is an analysis of key structural and functional distinctions:
Key Structural Features for Comparison
Piperazine Core : The 4-(3-chlorophenyl)piperazine group is a common pharmacophore in antipsychotics (e.g., aripiprazole) and α-adrenergic receptor ligands.
Sulfonamide Linkage : The dual sulfonyl groups may enhance binding to enzymes like carbonic anhydrase or tyrosine kinases.
Chlorophenyl Substituent : The 3-chloro substitution on the phenyl ring influences electronic and steric properties compared to other halogenated or unsubstituted analogs.
Hypothetical Analog Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Potential Functional Implications |
|---|---|---|---|---|
| N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide | C₁₅H₂₄ClN₃O₄S₂ | 410.0 | Reference compound | Enzyme inhibition, receptor modulation |
| N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)methane-sulfonamide | C₁₃H₂₁N₃O₄S₂ | 355.5 | - No chloro substituent - Shorter alkyl chain |
Reduced steric bulk, altered selectivity |
| N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butane-1-sulfonamide | C₁₇H₂₆FN₃O₄S₂ | 443.5 | - Fluorine substituent - Extended alkyl chain |
Enhanced metabolic stability |
Research Findings and Implications
- Bioactivity: The dual sulfonamide groups in the reference compound may confer stronger hydrogen-bonding interactions with biological targets compared to mono-sulfonamide analogs .
- Chlorophenyl vs. Fluorophenyl : The 3-chloro substituent’s electron-withdrawing effects could modulate receptor affinity differently than 4-fluoro analogs, which are often used to improve pharmacokinetics.
- Alkyl Chain Length : Propane sulfonamide (C3) may balance solubility and membrane permeability better than shorter (C1) or longer (C4) chains.
Limitations in Available Data
The evidence provided lacks empirical data (e.g., binding affinities, enzymatic IC₅₀ values) for direct functional comparisons.
Notes
Q & A
Q. What synthetic routes are available for synthesizing N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide, and what are the critical reaction conditions?
Methodological Answer: The compound can be synthesized via multi-step reactions involving sulfonylation and piperazine coupling. A typical route involves:
Sulfonylation of Ethylenediamine : React propane-1-sulfonyl chloride with a primary amine intermediate under anhydrous conditions (e.g., THF, 0–5°C) to form the sulfonamide backbone.
Piperazine Coupling : Introduce the 4-(3-chlorophenyl)piperazine moiety via nucleophilic substitution, using a coupling agent like HBTU or DCC in DMF at 50–60°C .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Critical Conditions :
Q. Which spectroscopic and analytical methods are most effective for structural characterization of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, piperazine methylenes at δ 2.5–3.5 ppm) and carbon frameworks in deuterated solvents (CDCl₃ or DMSO-d₆) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₅H₂₂ClN₃O₄S₂: 432.08) .
- X-Ray Crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtainable) .
- Elemental Analysis : Verify purity (>95%) by matching experimental and theoretical C/H/N/S percentages .
Q. What primary biological targets or therapeutic applications have been proposed for this compound?
Methodological Answer:
- BCL-2 Inhibition : The compound’s piperazine-sulfonamide scaffold suggests potential as a BCL-2 inhibitor, a target in apoptosis regulation. Co-administration with chemotherapeutics (e.g., ABT-199) may enhance efficacy in cancer models .
- Antimicrobial Activity : Analogous sulfonamide-piperazine hybrids exhibit activity against bacterial strains (e.g., S. aureus), though specific MIC values require validation .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity for this sulfonamide derivative?
Methodological Answer:
- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF or dichloromethane to reduce side reactions.
- Catalyst Screening : Test coupling agents (e.g., HBTU vs. EDCI) to improve piperazine coupling efficiency.
- Temperature Control : Conduct sulfonylation at 0°C to prevent sulfonic acid formation.
- Purification : Use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) for high-purity isolates (>98%) .
Q. Example Optimization Table :
| Step | Parameter Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Piperazine Coupling | Solvent (DMF vs. THF) | THF | 65% → 82% |
| Sulfonylation | Temperature (RT vs. 0°C) | 0°C | Purity: 90% → 97% |
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of piperazine-sulfonamide hybrids?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogen (F, Cl, Br) or methoxy groups on the phenyl ring to assess electronic effects on target binding .
- Bioisosteric Replacement : Replace the sulfonamide group with carbamate or urea to evaluate hydrophobicity impacts .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with BCL-2 or bacterial enzyme active sites .
- Biological Assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7) .
Q. How should contradictory data in biological assays be addressed when evaluating this compound’s efficacy?
Methodological Answer:
- Assay Replication : Repeat experiments with independent batches to rule out batch-specific impurities .
- Orthogonal Assays : Cross-validate apoptosis induction via caspase-3 activation assays and flow cytometry .
- Dose-Response Analysis : Test a broad concentration range (1 nM–100 µM) to identify true EC₅₀ values and rule off-target effects.
- Control Compounds : Include known BCL-2 inhibitors (e.g., ABT-263) as positive controls to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
